molecular formula C23H32O4 B1672146 Grifolic acid

Grifolic acid

Cat. No.: B1672146
M. Wt: 372.5 g/mol
InChI Key: QPIZDZGIXDKCRC-JTCWOHKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Grifolic acid is a phenolic compound extracted from the mushroom Albatrellus confluens . It has been the subject of numerous pharmacological investigations due to its multiple health benefits .

Target of Action

this compound acts as an agonist of the free fatty acid receptor (FFAR4), also known as GPR120 . FFAR4 is expressed in macrophages and mediates the anti-inflammatory effects of n-3 unsaturated free fatty acids . Additionally, this compound is a natural carbonic anhydrase Ⅱ inhibitor (CAⅡ) .

Mode of Action

this compound interacts with its targets in a dose- and time-dependent manner . It reduces cell viability and induces apoptosis . It also significantly reduces the mitochondrial membrane potential (MMP) and decreases cellular ATP levels . The anticancer action of this molecule is related to its ability to act at cellular and molecular levels on different checkpoints controlling the signaling pathways of human cancer cell lines .

Biochemical Pathways

The isoprenoid moiety of this compound is derived from the 2-C-methyl-d-erythritol-4-phosphate pathway that takes place in plastids . This compound can induce apoptosis, cell cycle arrest, autophagy, and senescence in cells . It also affects the production of ATP levels and MMP in cells .

Pharmacokinetics

Despite its major pharmacological properties, this compound has only been investigated in vitro and in vivo . Therefore, further investigations concerning pharmacodynamic and pharmacokinetic tests are required for any possible pharmaceutical application of this substance .

Result of Action

this compound induces cell death by decreasing MMP and inhibiting ATP production, which may be due to the inhibition of NADH production . It also significantly increases the intracellular NAD/NADH ratio .

Action Environment

The effects of this compound on cells were observed in mouse RAW264.7 cells . .

Biochemical Analysis

Biochemical Properties

Grifolic acid interacts with various biomolecules, including enzymes and proteins. It has been reported to activate extracellular signal-regulated kinase (ERK) responses and stimulate an increase in intracellular calcium concentrations . The isoprenoid moiety of this compound is derived from the 2-C-methyl-d-erythritol-4-phosphate pathway that takes place in plastids .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce cell viability in a dose- and time-dependent manner in RAW264.7 macrophages and GH3 adenoma cells . It also significantly reduces the mitochondrial membrane potential (MMP) and decreases cellular ATP levels .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces cell death by reducing MMP and inhibiting ATP production, likely due to the inhibition of NADH production . This process appears to occur in an FFAR4-independent manner .

Temporal Effects in Laboratory Settings

Over time, this compound significantly reduces the production of ATP levels and MMP in GH3 cells at the dose of 10 and 20 µmol/L, respectively . This treatment significantly increases the intracellular NAD/NADH ratio, showing that the reduction in MMP is due to the decrease in NADH production .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been extensively studied, it’s known that this compound dose-dependently induces the necrosis of GH3 cells

Metabolic Pathways

The isoprenoid moiety of this compound is derived from the 2-C-methyl-d-erythritol-4-phosphate pathway that takes place in plastids

Subcellular Localization

The gene product of the prenyltransferase (PT) that synthesizes this compound was found to be targeted to plastids in plant cells , suggesting that this compound may also be localized in similar compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of grifolic acid involves several steps. One notable method is the Barrett synthesis, which utilizes a palladium-mediated cyclization to convert a farnesyl ester into this compound . This method involves the activation of the farnesyl ester by acylation, followed by cyclization to form the desired product. Other synthetic routes include the use of gold catalysts and photochemically-mediated additions to achieve high selectivity and efficiency .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal triflates and other catalysts can accelerate the coupling reactions, making the process more efficient for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Grifolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One significant reaction is the oxidative cyclization catalyzed by daurichromenic acid synthase, which converts this compound into daurichromenic acid, an anti-HIV meroterpenoid .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Grifolin
  • 4-O-Methyl-Grifolic Acid
  • Isovanillic Acid
  • Eriodictyol
  • Quercetin
  • Puerin A

Grifolic acid stands out due to its potent biological activities and its role as an agonist of FFAR4, making it a unique and valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-19-20(24)14-18(5)21(22(19)25)23(26)27/h8,10,12,14,24-25H,6-7,9,11,13H2,1-5H3,(H,26,27)/b16-10+,17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIZDZGIXDKCRC-JTCWOHKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.